

# comparing PR-104 efficacy with other hypoxiaactivated prodrugs

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of PR-104 Efficacy with Other Hypoxia-Activated Prodrugs

Hypoxia, a common feature of solid tumors, is associated with resistance to conventional cancer therapies.[1][2][3][4] Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to selectively target and eliminate these oxygen-deficient cancer cells.[1][2][4][5] This guide provides a detailed comparison of the efficacy of PR-104 with other notable HAPs, focusing on preclinical and clinical data, experimental methodologies, and mechanisms of action.

### **Overview of Compared Hypoxia-Activated Prodrugs**

PR-104 is a dinitrobenzamide mustard pre-prodrug that is systemically converted to PR-104A. [5][6][7] PR-104A is then reduced in hypoxic environments to its active DNA cross-linking metabolites, PR-104H and PR-104M.[8][9][10] Notably, PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[6][7][11] Despite promising preclinical results, clinical development of PR-104 was hampered by dose-limiting myelotoxicity.[6][8]

Evofosfamide (TH-302) is a 2-nitroimidazole prodrug of the DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM).[12][13] Under hypoxic conditions, the 2-nitroimidazole moiety is reduced, releasing the cytotoxic Br-IPM.[12][13][14] Evofosfamide has been extensively evaluated in numerous clinical trials for various cancer types.[2][8][15]



## **Comparative Efficacy Data**

The following tables summarize key preclinical and clinical efficacy data for PR-104 and Evofosfamide.

**Preclinical Efficacy: In Vivo Tumor Growth Inhibition** 



| Prodrug                                 | Cancer Model                                        | Dosing<br>Regimen                                                          | Outcome                                                          | Reference |
|-----------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------|-----------|
| PR-104                                  | Hepatocellular<br>Carcinoma<br>(Hep3B<br>Xenograft) | Monotherapy                                                                | Significant reduction in tumor growth                            | [10]      |
| PR-104                                  | Hepatocellular<br>Carcinoma<br>(HepG2<br>Xenograft) | Monotherapy                                                                | Significant reduction in tumor growth                            | [10]      |
| PR-104                                  | Acute Lymphoblastic Leukemia (Xenograft)            | Monotherapy                                                                | Prolonged<br>survival and<br>decreased<br>leukemia burden        | [16][17]  |
| Evofosfamide<br>(TH-302)                | Non-Small-Cell<br>Lung Cancer<br>(H460 Xenograft)   | 50 mg/kg, 5<br>days/week for 2<br>weeks                                    | 68% Tumor<br>Growth Inhibition                                   | [18]      |
| Evofosfamide<br>(TH-302)                | Non-Small-Cell<br>Lung Cancer<br>(H460 Xenograft)   | 100 mg/kg, every<br>3 days for 5<br>doses                                  | 81% Tumor<br>Growth Inhibition                                   | [18]      |
| Evofosfamide<br>(TH-302)                | Non-Small-Cell<br>Lung Cancer<br>(H460 Xenograft)   | 150 mg/kg, every<br>7 days for 3<br>doses                                  | 86% Tumor<br>Growth Inhibition                                   | [18]      |
| Evofosfamide<br>(TH-302)                | Acute Myeloid<br>Leukemia<br>(Xenograft)            | 50 mg/kg, 3<br>times a week for<br>3 weeks                                 | Prolonged<br>survival and<br>reduced<br>circulating AML<br>cells | [19]      |
| Evofosfamide<br>(TH-302) +<br>Docetaxel | Non-Small-Cell<br>Lung Cancer<br>(H460 Xenograft)   | Evofosfamide: 25<br>mg/kg, 5<br>days/week for 2<br>weeks;<br>Docetaxel: 10 | Superior efficacy<br>compared to<br>either agent<br>alone        | [20]      |



mg/kg, every 7 days for 2 doses

## **Clinical Efficacy and Toxicity**



| Prodrug                  | Cancer<br>Type                                                                                                  | Phase | Key<br>Findings                                                                 | Dose-<br>Limiting<br>Toxicities                                                             | Reference |
|--------------------------|-----------------------------------------------------------------------------------------------------------------|-------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| PR-104                   | Advanced<br>Solid Tumors                                                                                        | I     | Little evidence of therapeutic activity                                         | Neutropenia,<br>thrombocytop<br>enia,<br>infection,<br>fatigue                              | [8][11]   |
| PR-104                   | Relapsed/Ref<br>ractory Acute<br>Myeloid<br>Leukemia<br>(AML) &<br>Acute<br>Lymphoblasti<br>c Leukemia<br>(ALL) | 1/11  | Objective responses (CR/CRp) in 19% of AML patients at higher doses.            | Prolonged myelosuppre ssion (neutropenia and thrombocytop enia)                             | [8][21]   |
| Evofosfamide<br>(TH-302) | Recurrent<br>Bevacizumab<br>-Refractory<br>Glioblastoma                                                         | II    | 9% Partial Response, 43% Stable Disease. Median overall survival of 4.6 months. | Grade 3-4 drug- associated adverse events in 36% of patients.                               | [22]      |
| Evofosfamide<br>(TH-302) | Pancreatic<br>Cancer, Soft<br>Tissue<br>Sarcoma,<br>Multiple<br>Myeloma                                         | I/II  | Encouraging results in combination therapies.                                   | Skin/mucosal<br>toxicity,<br>thrombocytop<br>enia,<br>neutropenia,<br>myelosuppre<br>ssion. | [2][12]   |

# **Signaling and Activation Pathways**



The activation of PR-104 and Evofosfamide is a multi-step process initiated by the hypoxic tumor microenvironment.



Click to download full resolution via product page

Caption: Activation pathway of PR-104.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PR-104 Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evofosfamide Wikipedia [en.wikipedia.org]
- 13. Facebook [cancer.gov]
- 14. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy -PMC [pmc.ncbi.nlm.nih.gov]



- 15. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pronounced hypoxia in models of murine and human leukemia: high efficacy of hypoxia-activated prodrug PR-104 PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Hypoxia-activated prodrug TH-302 targets hypoxic bone marrow niches in pre-clinical leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing PR-104 efficacy with other hypoxia-activated prodrugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603292#comparing-pr-104-efficacy-with-other-hypoxia-activated-prodrugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com